5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole
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Description
Scientific Research Applications
Synthesis and Chemical Properties
5-Amino-substituted 1,2,3-benzothiadiazole derivatives, similar in structure to the compound , have been synthesized and investigated for various properties and applications. For instance, a method was developed for the solution-phase parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives. This process involves initial cyclization reactions and various substitution reactions to achieve the desired derivatives in good yields and purities (Park et al., 2009). Additionally, the synthesis of amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide has been explored, showcasing its potential as new carbonic anhydrase inhibitors (Bülbül et al., 2008).
Pharmacological and Biological Applications
The synthesized 5-amino-substituted 1,2,3-benzothiadiazole derivatives have shown promise in pharmacological applications. For instance, compounds with structures similar to 5-amino-substituted 1,2,3-benzothiadiazole have been studied for their carbonic anhydrase inhibitory effects. These compounds have shown significant inhibitory effects on various isoenzymes of carbonic anhydrase, indicating potential applications in medical treatments (Casini et al., 2003). Furthermore, the antimicrobial properties of certain derivatives have been explored, providing insights into their potential use as antimicrobial agents (Sah et al., 2014).
Properties
IUPAC Name |
1-(1,2,3-benzothiadiazol-5-yl)-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c1-9-2-5-11(6-3-9)23(20,21)17-14(19)15-10-4-7-13-12(8-10)16-18-22-13/h2-8H,1H3,(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVRRIQMWRUAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC3=C(C=C2)SN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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